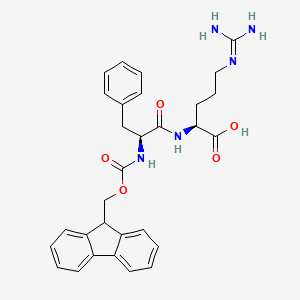

Fmoc-Phe-Arg-OH

Description

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYSKDDWEYRSIH-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Fmoc-Phe-Arg-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group provides stability during synthesis and allows for selective deprotection under mild conditions. The incorporation of arginine (Arg) contributes to the overall charge and hydrophilicity of the peptides, enhancing their biological activity.

Key Characteristics:

- Stability: The Fmoc group protects the amino group, making it suitable for sequential coupling reactions.

- Biocompatibility: Peptides synthesized with this compound exhibit good compatibility with biological systems.

Drug Delivery Systems

This compound has shown promise in drug delivery applications, particularly in the development of hydrogels that can encapsulate therapeutic agents. These hydrogels can be designed to release drugs in a controlled manner, improving therapeutic efficacy while minimizing side effects.

Case Study:

A study demonstrated that hydrogels formed from this compound effectively encapsulated antibiotics like aztreonam, providing sustained release and significantly reducing bacterial load in wound infections .

Tissue Engineering

The self-assembly properties of Fmoc-modified peptides allow for the creation of hydrogels that serve as scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, promoting cell adhesion and proliferation.

Applications in Tissue Engineering:

- Cell Scaffolding: this compound-based hydrogels provide a supportive environment for cell growth and differentiation.

- Biocompatibility: Studies have shown that these materials promote osteoblast adhesion, making them suitable for bone tissue engineering .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity when incorporated into hydrogels. This property is particularly useful in developing materials for wound healing that can prevent infection.

Data Table: Antimicrobial Efficacy

| Hydrogel Composition | Target Bacteria | Efficacy (%) |

|---|---|---|

| This compound + Aztreonam | Pseudomonas aeruginosa | 1000-fold reduction |

| This compound | Staphylococcus aureus | 95% inhibition |

Self-Assembly and Functional Biomaterials

The ability of this compound to self-assemble into nanostructures opens avenues for creating functional biomaterials with specific properties such as drug delivery or biosensing.

Mechanisms of Self-Assembly:

The self-assembly process involves hydrophobic interactions, hydrogen bonding, and π–π stacking among the aromatic rings present in the Fmoc group . This results in the formation of nanofibers or hydrogels that can be tailored for specific applications.

Gene Delivery Systems

This compound has been explored in gene delivery applications, particularly when conjugated with dendrimers or other carriers. The positively charged arginine enhances cellular uptake of nucleic acids.

Case Study:

A study highlighted the use of this compound in constructing PAMAM dendrimer conjugates that facilitate gene delivery by improving cellular penetration .

Mechanism of Action

The mechanism by which Fmoc-Phe-Arg-OH exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability during synthesis, while the peptide sequence can interact with enzymes, receptors, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Structural Modifications and Side Chain Functionalization

Fmoc-Phe-Phe-OH (Fmoc-FF-OH)

- Structure : Homodipeptide with two Phe residues.

- Key Differences : Lacks the cationic Arg side chain, leading to distinct self-assembly behavior.

- Applications : Enhances perovskite solar cell efficiency by reducing defect density (PCE increases from 15.50% to 17.44%) and improves film stability .

Fmoc-Phe(4-F)-OH and Fluorinated Derivatives

- Structure : Phe with para-fluoro substitution.

- Key Differences : Fluorination enhances hydrophobicity and π-π stacking. Derivatives like Fmoc-F(5)-Phe-OH form rigid hydrogels at pH 3.5 but weaken at neutral pH due to charge repulsion .

- Comparison : Unlike Fmoc-Phe-Arg-OH, fluorinated Phe derivatives lack ionic interactions but excel in pH-responsive gelation.

Fmoc-Arg(Pbf)-OH

- Structure : Arg with Fmoc and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection.

- Key Differences : Designed for solid-phase peptide synthesis (SPPS). Achieves 93% coupling efficiency using DIC/HOBt/DMAP activation .

Table 1: Structural and Functional Comparison

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Cationic Arg side chain, pH-dependent solubility | Drug delivery, self-assembling materials |

| Fmoc-FF-OH | Aromatic stacking, defect passivation | Solar cells, hydrogels |

| Fmoc-Phe(4-F)-OH | Fluorinated side chain, pH-sensitive gelation | Biomedical scaffolds |

| Fmoc-Arg(Pbf)-OH | SPPS-optimized, high coupling efficiency | Peptide synthesis |

Solubility and pH Sensitivity

- This compound : Solubility is influenced by Arg’s basic guanidinium group (pKa ~12.5). Likely requires acidic conditions for dissolution, similar to Fmoc-Arg (soluble in 0.5% acetic acid, pH 3) .

- Fmoc-FF-OH : Dissolves in basic conditions (pH 8–11) due to deprotonated carboxylic termini .

- Fmoc-Arg(Pbf)-OH : Requires polar aprotic solvents (e.g., DMF/DCM) for SPPS, with solubility unaffected by pH during coupling .

Table 2: Solubility Profiles

| Compound | Solvent System | Optimal pH Range |

|---|---|---|

| This compound | 0.5% acetic acid (predicted) | 3–4 |

| Fmoc-FF-OH | 1.5 wt% NaOH solution | 8–11 |

| Fmoc-Phe(4-F)-OH | Water (pH-dependent) | 3.5–7 |

Self-Assembly and Hydrogelation

- This compound : Predicted to form fibrillar networks via Phe aromatic stacking and Arg’s hydrogen bonding. Comparable to Fmoc-Y/gelatin hybrids, which encapsulate enzymes with 85.2% activity retention .

- Fmoc-FF-OH : Self-assembles into β-sheet structures, increasing perovskite film crystallinity (grain size: 138 nm → 210 nm) .

- Fluorinated Derivatives : Fmoc-F(5)-Phe-OH forms hydrogels at pH 3.5 (G’ > 1 kPa) but fails at pH 5. C-terminal amides accelerate assembly but reduce gel stability .

Table 3: Hydrogelation Properties

| Compound | Gelation pH | Storage Modulus (G’) | Key Interactions |

|---|---|---|---|

| This compound | Not reported | N/A | Aromatic, H-bonding |

| Fmoc-FF-OH | 9 | ~500 Pa | β-sheet stacking |

| Fmoc-F(5)-Phe-OH | 3.5 | >1 kPa | Fluorophilic, π-π stacking |

Biological Activity

Introduction

Fmoc-Phe-Arg-OH is a protected dipeptide that combines phenylalanine (Phe) and arginine (Arg) under the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique biological activities and stability profiles. The following sections explore its biological activity, including stability, coupling efficiency, and potential applications.

Stability in Solution

The stability of this compound is crucial for its application in peptide synthesis. Research indicates that various derivatives of Arg, including Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH, exhibit different stability profiles in common solvents such as DMF (N,N-Dimethylformamide) and NBP (N-Butylpyrrolidone). For instance, Fmoc-Arg(NO2)-OH remains stable over extended periods, while other derivatives show significant degradation over time .

Table 1: Stability of Fmoc-Arg Derivatives in Solution

| Time (days) | Fmoc-Arg(Boc)-OH (DMF) | Fmoc-Arg(NO2)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 10 | 77.6% | 100% | 100% |

| 30 | 51.2% | 100% | 100% |

This data suggests that while some derivatives may degrade, the NO2 derivative maintains its integrity, which is beneficial for applications requiring prolonged stability .

Coupling Efficiency

The coupling efficiency of this compound is influenced by the choice of protecting groups and coupling conditions. Studies have shown that the use of microwave-assisted synthesis can enhance the coupling rates significantly compared to conventional methods. For example, the incorporation of Arg into peptides using microwave irradiation yielded higher coupling efficiencies due to reduced formation of side products like δ-lactam .

Table 2: Coupling Efficiency Comparison

| Method | Coupling Efficiency (%) |

|---|---|

| Conventional SPPS | ~80% |

| Microwave-assisted SPPS | ~95% |

This improvement highlights the advantages of modern synthetic techniques in optimizing peptide synthesis processes.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of peptides synthesized using this compound. The compound has shown promising activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, peptides derived from Arg-rich sequences exhibited enhanced binding affinity to bacterial membranes, leading to increased permeability and subsequent cell death .

Cell Adhesion and Growth Promotion

Peptides containing Arg are known to play a significant role in cell adhesion and growth promotion. The presence of Arg enhances interactions with cell surface receptors, facilitating cellular uptake and promoting proliferation. Research indicates that peptides with high Arg content can significantly increase the adhesion rates of stem cells on biomaterials, which is critical for tissue engineering applications .

Case Study: Cell Adhesion Peptides

A study focusing on cell adhesion peptides demonstrated that modifications enhancing Arg content led to a substantial increase in adhesion rates compared to control peptides lacking Arg . This finding underscores the importance of Arg in designing effective biomaterials for regenerative medicine.

Preparation Methods

Overview of Synthesis Strategy

The preparation of Fmoc-Phe-Arg-OH generally involves two key stages:

- Synthesis of Fmoc-Arg(Pbf)-OH : This protected arginine derivative is critical for subsequent peptide coupling.

- Coupling of Fmoc-Arg(Pbf)-OH with Fmoc-Phe-OH or peptide-resin containing phenylalanine : Typically done via solid-phase peptide synthesis (SPPS).

Preparation of Fmoc-Arg(Pbf)-OH

A patented and optimized synthetic route for Fmoc-Arg(Pbf)-OH involves the following sequential steps, which significantly improve yield and reduce costs compared to older methods:

| Step Number | Process Description | Key Details and Conditions |

|---|---|---|

| 1 | Esterification of arginine carboxyl group | Use of various alkyl esters (methyl, ethyl preferred) |

| 2 | Introduction of Boc protecting group on α-amino group | Protects the amino group during subsequent reactions |

| 3 | Introduction of Pbf group on guanidine side chain | Pbf-Cl reagent used; optimized to 1.1 equivalents to minimize excess and cost |

| 4 | Removal of Boc group (De-Boc) | Prepares for final Fmoc protection |

| 5 | Saponification to remove ester group | Performed at pH 10–12 using sodium hydroxide solution, 3–4 hours, followed by acidification and crystallization |

| 6 | Introduction of Fmoc group on α-amino group | Final step to yield Fmoc-Arg(Pbf)-OH |

This method reduces the consumption of expensive Pbf-Cl reagent from 2 equivalents (in conventional methods) to 1.1 equivalents, eliminating unreacted arginine residues and lowering production costs significantly, which is beneficial for industrial scale-up.

Coupling of Fmoc-Arg(Pbf)-OH in Peptide Synthesis

The incorporation of Fmoc-Arg(Pbf)-OH into peptides, including coupling with Fmoc-Phe-OH or peptides containing phenylalanine, is challenging due to side reactions such as δ-lactam formation, which reduces yield and leads to des-Arg peptides.

A recent study explored optimized coupling conditions in solid-phase peptide synthesis (SPPS) using alternative solvents and activation methods to improve incorporation efficiency:

| Parameter | Condition Details | Observed Outcome |

|---|---|---|

| Solvent | N-Butylpyrrolidinone (NBP) as a greener alternative to DMF | High viscosity impaired penetration; mitigated by heating |

| Temperature | 45 °C during coupling | Reduced viscosity of NBP, accelerated coupling, minimized side reactions |

| Activation Reagents | DIC (diisopropylcarbodiimide) and OxymaPure | In situ activation with staged DIC addition improved yield |

| Reagent Ratios | Fmoc-Arg(Pbf)-OH : DIC : OxymaPure = 1.75 : 1.8 : 1.5 equiv | Optimal for minimizing δ-lactam formation and maximizing coupling |

| Concentration | 0.15 M in solvent | Higher concentration improved coupling yield from 88.4% to 95.1% |

| Coupling Time | 1 hour | Sufficient for high incorporation |

The key innovation was the in situ activation protocol: Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP were added to the resin, heated to 45 °C, then DIC was added in two portions 30 minutes apart, with some extra Fmoc-Arg(Pbf)-OH added during the second DIC addition. This approach balances activation and minimizes δ-lactam side product formation.

Comparative Coupling Conditions and Yields

The following table summarizes experimental conditions and coupling yields from the study on Fmoc-Arg(Pbf)-OH incorporation:

| Entry | Fmoc-Arg(Pbf)-OH : DIC : OxymaPure Ratio | Concentration (M) | Temperature (°C) | Coupling Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1 : 1 : 1 | 0.075 | Room Temperature | 88.4 | Baseline |

| 2 | 1 : 1 : 1 | 0.075 | 45 | Improved over RT | Moderate improvement |

| 3 | 1 : 1 : 1 | 0.075 | 60 | Faster reaction | Increased side reactions risk |

| 6 | 1 : 1 : 1 | 0.15 | 45 | 95.1 | Higher concentration, best yield |

| 9 | 1 : 1.2 : 1 | 0.15 | 45 | >95 | Optimized in situ activation |

This data confirms that elevated temperature and optimized reagent ratios significantly enhance coupling efficiency while controlling side reactions.

Notes on Side Reactions and Solvent Choice

- δ-Lactam Formation : A major side reaction during arginine coupling, leading to inactive species and des-Arg peptides. Its formation is influenced by solvent, temperature, and activation kinetics.

- Solvent Effects : DMF activates Fmoc-Arg(Pbf)-OH slightly faster than NBP at room temperature, but at elevated temperatures (60 °C), NBP shows faster δ-lactam formation. The use of 45 °C balances these effects to optimize coupling.

- Viscosity of NBP : Higher viscosity compared to DMF impairs penetration of reagents into resin; heating reduces viscosity and improves coupling.

Summary Table: Preparation Workflow of this compound

| Stage | Method/Conditions | Key Outcomes |

|---|---|---|

| Synthesis of Fmoc-Arg(Pbf)-OH | Esterification → Boc protection → Pbf introduction → De-Boc → Saponification → Fmoc protection | High yield, reduced reagent cost, industrial scalability |

| Coupling with Fmoc-Phe-OH or peptide resin | SPPS using NBP solvent, in situ activation with DIC/OxymaPure, 45 °C, staged reagent addition | High coupling efficiency (>95%), minimal side products |

| Purification | Standard peptide cleavage and HPLC analysis | High purity peptide product |

Q & A

Q. What are the standard protocols for incorporating Fmoc-Phe-Arg-OH into solid-phase peptide synthesis (SPPS)?

this compound is typically used in SPPS by sequential deprotection and coupling. The Fmoc group is removed using 20% piperidine in DMF (2 × 5 min), followed by coupling with activating agents like HBTU/HOBt or DIC/Oxyma in DMF. Resins such as Wang or Rink amide are preferred for C-terminal amide or acid synthesis, respectively. Monitoring depletion of free amines via Kaiser or chloranil tests ensures reaction completion .

Q. How do solubility properties of this compound influence its application in SPPS?

this compound may exhibit limited solubility in non-polar solvents due to its charged arginine side chain. Pre-dissolving in DMF with 0.1% acetic acid improves solubility and prevents aggregation during coupling. For hygroscopic batches, anhydrous DMF and controlled humidity conditions are advised to maintain stability .

Q. What analytical techniques are recommended for characterizing peptides synthesized with this compound?

Reverse-phase HPLC with UV detection (220 nm) is standard for purity assessment. LC-MS (ESI or MALDI-TOF) confirms molecular weight, while NMR (1H/13C) verifies structural integrity. For side-chain deprotection validation, analytical cleavage from the resin followed by amino acid analysis is recommended .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into arginine-rich peptides?

Arginine’s guanidinium group can hinder coupling due to steric hindrance. Strategies include:

- Using double coupling protocols (2 × 30 min) with 4-fold molar excess of amino acid.

- Activating with DIC/Oxyma instead of HBTU to reduce racemization.

- Incorporating backbone amide protection (e.g., pseudoproline dipeptides) to reduce aggregation .

Q. What are common side reactions during this compound usage, and how are they mitigated?

- Incomplete Deprotection: Prolonged piperidine treatment (10–15 min) or adding 0.1 M HOBt to piperidine enhances Fmoc removal.

- Racemization: Minimized by using Oxyma/DIC instead of HOBt/HBTU and maintaining temperatures below 25°C.

- Side-Chain Modifications: The arginine Pbf group (if present) requires TFA for cleavage; orthogonal protection with Fmoc ensures selective deprotection .

Q. How do orthogonal protection strategies involving this compound enhance complex peptide synthesis?

Combining Fmoc (base-labile) with acid-labile groups (e.g., Pbf on arginine) allows sequential deprotection. For example:

Q. What methodologies resolve discrepancies in peptide purity when using this compound?

If HPLC reveals impurities (e.g., deletion sequences):

- Re-optimize coupling times and reagent stoichiometry.

- Implement capping steps (e.g., acetic anhydride) after coupling to terminate unreacted amines.

- Use preparative HPLC for purification, followed by lyophilization for storage .

Data Contradictions and Validation

- Evidence Conflict: While Fmoc-D-Arg-OH HCl () is noted for enhanced solubility, this compound’s solubility may vary due to the phenylalanine moiety. Researchers should validate solvent compatibility empirically.

- Analytical Discrepancies: LC-MS data showing mass deviations could indicate incomplete deprotection or side reactions. Cross-validation via Edman degradation or tandem MS is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.